molecular formula C13H14ClF3N2O B2966150 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide CAS No. 1178753-59-7

6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide

Cat. No.: B2966150
CAS No.: 1178753-59-7
M. Wt: 306.71
InChI Key: WTYWIDVUTHACEX-UHFFFAOYSA-N
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Description

6-Chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chloro group at the 6-position, a trifluoromethyl group on a cyclohexyl ring at the 4-position, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is to start with 6-chloropyridine-3-carboxylic acid and react it with 4-(trifluoromethyl)cyclohexylamine under conditions that promote amide bond formation, such as using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The chloro group can be reduced to form an amino group.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 6-Chloro-N-(4-methylcyclohexyl)pyridine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

  • 6-Chloro-N-(4-ethylcyclohexyl)pyridine-3-carboxamide: Similar structure but with an ethyl group instead of a trifluoromethyl group.

  • 6-Chloro-N-(4-(trifluoromethyl)phenyl)pyridine-3-carboxamide: Similar pyridine core but with a phenyl ring instead of a cyclohexyl ring.

Uniqueness: The presence of the trifluoromethyl group in 6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide enhances its chemical stability and biological activity compared to similar compounds without this group.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O/c14-11-6-1-8(7-18-11)12(20)19-10-4-2-9(3-5-10)13(15,16)17/h1,6-7,9-10H,2-5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYWIDVUTHACEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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